Product packaging for 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine(Cat. No.:CAS No. 193683-64-6)

2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B3040371
CAS No.: 193683-64-6
M. Wt: 163.18 g/mol
InChI Key: XURIMTZPPOXJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine (CAS 193683-64-6) is a high-value nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This fused heterocycle features an imidazo[1,2-a]pyrimidine core, a privileged scaffold recognized for its wide spectrum of pharmacological activities and presence in several preclinical drug candidates. The compound is of particular interest for developing novel anti-inflammatory agents. Research indicates that pyrimidine derivatives can exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . The imidazo[1,2-a]pyrimidine scaffold has also been specifically investigated for anti-inflammatory activity . Furthermore, this chemical class shows promising antiviral potential. Imidazo[1,2-a]pyrimidine derivatives have been explored as potential treatments for viruses including SARS-CoV-2, with molecular docking studies suggesting they may act by binding to key viral entry proteins like the spike protein and human ACE2 receptor . The broader structural class has demonstrated activity against other viruses such as HIV and hepatitis C . Researchers utilize this compound as a key synthetic intermediate or precursor for further chemical modification. Its structure allows for diverse derivatization, facilitating the exploration of structure-activity relationships (SAR) to optimize biological activity and physicochemical properties . The compound is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B3040371 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine CAS No. 193683-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-5-2-7-6-11-4-1-3-9-8(11)10-7/h1,3-4,6,12H,2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURIMTZPPOXJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 2 Hydroxyethyl Imidazo 1,2 a Pyrimidine Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,2-a]pyrimidine (B1208166) Core

The imidazo[1,2-a]pyrimidine ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The regioselectivity of these reactions is governed by the electronic distribution within the fused rings.

Electrophilic Substitution: Electrophilic attack on the imidazo[1,2-a]pyrimidine core predominantly occurs at the C3 position of the imidazole (B134444) ring. stackexchange.comechemi.comosi.lv This preference is attributed to the stability of the resulting cationic intermediate, which can delocalize the positive charge without disrupting the aromaticity of the pyrimidine (B1678525) ring. stackexchange.comechemi.com Common electrophilic substitution reactions include:

Nitrosation: Direct nitrosation of 2-phenylimidazo[1,2-a]pyrimidine (B97590) using sodium nitrite (B80452) readily yields the 3-nitroso derivative. nih.gov

Bromination: The reaction of 2-(2-furyl)imidazo[1,2-a]pyrimidine with one mole of bromine results in substitution at the C3 position. osi.lv

Azocoupling: This reaction also takes place at the C3 position of the imidazo[1,2-a]pyrimidine nucleus. osi.lv

The reactivity of the imidazo[1,2-a]pyrimidine core towards electrophiles is significantly greater than that of benzene. msu.edu The pyridine-like nitrogen atoms in the pyrimidine ring deactivate the six-membered ring towards electrophilic attack. stackexchange.comechemi.com

ReactionReagentPosition of SubstitutionReference
NitrosationSodium NitriteC3 nih.gov
BrominationBromine (1 equiv.)C3 osi.lv
AzocouplingDiazonium saltsC3 osi.lv

Nucleophilic Substitution: The imidazo[1,2-a]pyrimidine system is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups or the formation of N-oxides can facilitate nucleophilic attack. The pyrimidine ring, being more electron-deficient than the imidazole ring, is the more likely site for such reactions, particularly at positions C5 and C7. Specific examples involving the 2-(2-hydroxyethyl) analogue are not prevalent in the literature, but the general principles of nucleophilic substitution on electron-deficient nitrogen heterocycles would apply.

Functional Group Interconversions of the Hydroxyethyl (B10761427) Moiety

The 2-(2-hydroxyethyl) side chain offers a primary alcohol functionality that can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility and potential for creating diverse analogues.

Esterification and Etherification: The primary alcohol of the hydroxyethyl group can undergo standard esterification reactions with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or through other etherification protocols. These reactions are fundamental in organic synthesis for modifying the polarity and steric properties of a molecule. researchgate.net

Conversion to Halides: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 2-(2-haloethyl)imidazo[1,2-a]pyrimidine is a valuable intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including amines, azides, and thiols.

Table of Potential Functional Group Interconversions:

Starting Material Reagent(s) Product Functional Group
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine Carboxylic acid/Acid chloride Ester
This compound Alkyl halide, Base Ether
This compound Thionyl chloride (SOCl₂) Chloroethyl

Oxidation and Reduction Chemistry

Both the imidazo[1,2-a]pyrimidine core and the hydroxyethyl side chain can participate in redox reactions.

Oxidation: The primary alcohol of the 2-(2-hydroxyethyl) group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org This provides access to 2-(imidazo[1,2-a]pyrimidin-2-yl)acetaldehyde and 2-(imidazo[1,2-a]pyrimidin-2-yl)acetic acid, respectively, which are versatile synthetic intermediates.

The imidazo[1,2-a]pyrimidine ring itself is susceptible to metabolic oxidation. Studies have shown that the imidazo[1,2-a]pyrimidine moiety can be rapidly metabolized by aldehyde oxidase (AO). acs.orgnih.gov The most probable site of AO-mediated oxidation is often the C7 position, leading to the formation of a lactam. acs.orgnih.gov Blocking this reactive site is a strategy employed in drug discovery to reduce metabolism. acs.orgnih.gov

Reduction: Catalytic hydrogenation of the imidazo[1,2-a]pyrimidine ring system can lead to the reduction of the pyrimidine ring, and in some cases, partial reduction of the imidazole ring has been reported. dergipark.org.tr The specific conditions of the hydrogenation (catalyst, pressure, temperature) will determine the extent and regioselectivity of the reduction. The hydroxyethyl side chain is generally stable to these conditions.

Ring Opening and Rearrangement Processes

The imidazo[1,2-a]pyrimidine scaffold is a thermodynamically stable aromatic system and does not readily undergo ring-opening or rearrangement reactions under typical laboratory conditions. The stability is conferred by the fused aromatic imidazole and pyrimidine rings.

However, under harsh reaction conditions, such as strong acidic or basic hydrolysis at high temperatures, degradation of the heterocyclic system may occur. Additionally, certain highly substituted or strained derivatives might be susceptible to rearrangement. For instance, some related fused 5,5-heterocyclic systems have been observed to rearrange into more stable 6,5-fused systems like imidazo[1,5-a]pyrimidines under specific multicomponent reaction conditions, though this is not a general reactivity pathway for pre-formed imidazo[1,2-a]pyrimidines. researchgate.net For the parent this compound, such processes are not commonly reported and would require forcing conditions, likely leading to decomposition rather than a clean rearrangement.

Advanced Spectroscopic and Analytical Characterization Methodologies

Computational and Theoretical Investigations of 2 2 Hydroxyethyl Imidazo 1,2 a Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org For imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations are instrumental in optimizing the molecular geometry to its most stable ground state and in understanding the relationship between the molecular structure and its reactivity. nih.gov Commonly, these calculations are performed at the B3LYP level of theory with a basis set like 6–31G(d,p) or 6-311++G(d,p), which has been shown to accurately predict molecular properties for similar organic compounds. nih.govacs.org

Electronic Structure Analysis (Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP))

Frontier Molecular Orbitals (FMO) The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic properties and reactivity of a molecule. nih.gov The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. malayajournal.orgacadpubl.eu

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. acadpubl.eu For imidazo[1,2-a]pyrimidine derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to be involved in chemical reactions. nih.gov This information is vital for predicting how the molecule might interact with biological receptors or enzymes. nih.gov

Illustrative FMO Data for Imidazo[1,2-a]pyrimidine Analogs

Note: The data in this table is representative of typical values for imidazo[1,2-a]pyrimidine derivatives and is for illustrative purposes.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

Quantum Theory of Atoms in Molecules (QTAIM) QTAIM analysis provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. acs.org This approach allows for the characterization of interatomic interactions, including covalent bonds and weaker non-covalent interactions. By identifying bond critical points (BCPs) between atoms, QTAIM can quantify the strength and nature of these interactions, offering a deeper understanding of the molecule's structural stability. nih.gov

Reduced Density Gradient (RDG) RDG analysis is a technique used to identify and visualize non-covalent interactions (NCIs) within a molecular system. acs.org It generates 3D isosurfaces and 2D scatter plots that reveal the locations and types of weak interactions. acs.org The isosurfaces are color-coded:

Blue: Indicates strong, attractive interactions, such as hydrogen bonds. nih.govacs.org

Green: Represents weak, attractive van der Waals interactions. nih.govacs.org

Red: Signifies repulsive interactions, often due to steric hindrance. nih.govacs.org

For a molecule like 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine, RDG analysis can elucidate intramolecular hydrogen bonds involving the hydroxyethyl (B10761427) group and other non-covalent interactions that dictate its preferred conformation and influence its interaction with biological targets. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. openpharmaceuticalsciencesjournal.com For this compound, MD simulations are invaluable for several reasons:

Conformational Analysis: The hydroxyethyl side chain can adopt various conformations due to its flexibility. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformations in different environments (e.g., in water or bound to a protein).

Ligand-Receptor Interactions: When docked into a biological target, MD simulations can assess the stability of the predicted binding pose. semanticscholar.org These simulations provide insights into the dynamic behavior of the ligand-receptor complex, revealing how the interactions evolve over time and confirming the stability of key contacts, such as hydrogen bonds. openpharmaceuticalsciencesjournal.com The root mean square deviation (RMSD) of the ligand and protein atoms is often monitored to evaluate the stability of the complex. openpharmaceuticalsciencesjournal.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico ADMET prediction provides a rapid and cost-effective way to assess the drug-likeness of a molecule before committing to expensive and time-consuming experimental assays. nih.govidaampublications.in For imidazo[1,2-a]pyrimidine derivatives, various computational tools and web servers are used to predict key ADMET parameters. nih.govnih.gov

Key predicted properties often include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. idaampublications.in

Distribution: Plasma protein binding (PPB) is estimated.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to the compound's clearance from the body.

Toxicity: Early assessment of potential toxicities, such as carcinogenicity. amazonaws.com

Illustrative ADMET Predictions for a Drug-like Molecule

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For the imidazo[1,2-a]pyrimidine scaffold, SAR studies involve synthesizing and testing a series of analogs to identify which parts of the molecule are crucial for its therapeutic effect. For instance, modifications to the substituent at the 2-position, like the hydroxyethyl group, can significantly impact potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. jmchemsci.com The models often use descriptors related to hydrophobicity, electronics, and steric properties to correlate with activity. nih.gov For imidazo[1,2-a]pyridine (B132010) derivatives, QSAR studies have shown that charge transfer and hydrophobicity can be key factors controlling their activity. nih.gov

Molecular Docking Studies for Elucidating Binding Affinities and Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govmdpi.com This method is widely used for imidazo[1,2-a]pyrimidine derivatives to understand their mechanism of action at a molecular level. nih.govnih.gov

The process involves placing the 3D structure of this compound into the active site of a specific biological target. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, with more negative scores indicating stronger binding. nih.gov The analysis of the resulting docked pose reveals key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Pi-cation or pi-pi stacking interactions openpharmaceuticalsciencesjournal.com

These studies are critical for rational drug design, as they can explain the observed SAR and guide the design of new derivatives with improved binding affinity and selectivity. eco-vector.com For example, docking studies might reveal that the hydroxyl group of the 2-(2-hydroxyethyl) side chain forms a critical hydrogen bond with an amino acid residue in the receptor's active site. mdpi.com

Illustrative Molecular Docking Results for Imidazo[1,2-a]pyrimidine Analogs

Note: The data in this table is representative of typical results from molecular docking studies and is for illustrative purposes.

Mechanistic Insights into Biological Activities of Imidazo 1,2 a Pyrimidine Derivatives in Preclinical Models

Anti-Infective Modulations

Imidazo[1,2-a]pyrimidine (B1208166) derivatives have been extensively studied for their potential to combat a variety of infectious agents, including bacteria, fungi, viruses, and parasites.

Antibacterial Activities (Gram-positive and Gram-negative bacterial models)

Derivatives of the imidazo[1,2-a]pyrimidine nucleus have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro antibacterial activity, with some compounds exhibiting potent effects. The nature of substituents on the phenyl rings of these derivatives has been shown to be a determining factor in their biological activity. researchgate.net

In one study, novel chalcone (B49325) derivatives of imidazo[1,2-a]pyrimidine showed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Another study reported that certain polyfunctional imidazo[1,2-a]pyrimidine derivatives efficiently inhibited the growth of all Gram-positive and Gram-negative strains investigated. researchgate.net

Similarly, a series of (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives were synthesized and tested for their antibacterial activity. Several of these compounds exhibited excellent activity against E. coli and S. aureus.

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound Type Bacterial Strain Activity
Imidazo[1,2-a]pyrimidine chalcones E. coli, P. aeruginosa, S. aureus, S. pyogenes Excellent to good
Polyfunctional imidazo[1,2-a]pyrimidines Gram-positive and Gram-negative strains Efficient inhibition
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones E. coli, S. aureus Excellent activity

Antifungal Activities

The antifungal potential of imidazo[1,2-a]pyrimidine derivatives has been explored, with studies indicating activity against pathogenic fungi. For instance, a series of newly synthesized imidazo[1,2-a]pyrimidine derivatives underwent molecular docking studies which suggested potential antifungal activity against Candida albicans. nih.gov

In another study, novel imidazo[1,2-c]pyrimidine (B1242154) derivatives were evaluated for their antifungal activity. Several of the synthesized compounds showed activity against C. albicans and Aspergillus flavus. Specifically, one compound demonstrated significant antifungal activity against both fungal strains when compared to a standard drug.

Table 2: Antifungal Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound Type Fungal Strain Activity
Imidazo[1,2-a]pyrimidine derivatives Candida albicans Potential activity (based on molecular docking)
Imidazo[1,2-c]pyrimidine derivatives Candida albicans, Aspergillus flavus Significant activity

Antiviral Activities (e.g., SARS-CoV-2 hACE2/Spike Protein Interaction, HIV, Hepatitis C)

The antiviral properties of imidazo[1,2-a]pyrimidines and related structures have been a subject of investigation. A computational study explored novel imidazo[1,2-a]pyrimidine Schiff base derivatives as potential inhibitors of SARS-CoV-2 entry by targeting the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov The molecular docking results showed that the top-scoring compound had a remarkable binding affinity for both the ACE2 receptor and the spike protein, suggesting potential as a viral entry inhibitor. nih.gov

While direct experimental evidence for the anti-HIV and anti-HCV activity of imidazo[1,2-a]pyrimidines is limited in the reviewed literature, studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold have shown promise. For instance, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2, with one compound showing activity in the micromolar range. nih.gov Similarly, certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Hepatitis C virus (HCV) replication. In another study, imidazo[1,2-α] nih.govresearchgate.netnaphthyridine derivatives, which contain a related fused heterocyclic system, were identified as potential HCV entry inhibitors, with one compound exhibiting an EC50 value of 0.017 μM. researchgate.netsci-hub.se

Antitubercular Activity (e.g., Mycobacterium tuberculosis inhibition)

The imidazo[1,2-a]pyrimidine scaffold has been identified as a promising framework for the development of new antitubercular agents. A 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide was among a series of compounds evaluated for in vitro antituberculosis activity, with several agents in the series showing MIC90 values of ≤1 μM against various M. tuberculosis strains. rsc.org

In a separate study, a series of imidazo[1,2-a]pyrimidine-linked pyridine (B92270), pyrazine (B50134), and pyrimidine (B1678525) derivatives were designed and synthesized. Several of these hybrid compounds were tested against the Mycobacterium tuberculosis H37Rv strain, with one compound showing the best activity with a MIC of 0.8 µg/mL, and two other compounds showing promising inhibition with a MIC of 3.12 µg/mL.

Table 3: Antitubercular Activity of Imidazo[1,2-a]pyrimidine Derivatives against M. tuberculosis H37Rv

Compound MIC (µg/mL)
Imidazo[1,2-a]pyrimidine-linked pyridine derivative (T11) 0.8
Imidazo[1,2-a]pyrimidine-linked pyrazine derivative (T5) 3.12
Imidazo[1,2-a]pyrimidine-linked pyrimidine derivative (T18) 3.12

Antileishmanial and Other Antiparasitic Modulations

Imidazo[1,2-a]pyrimidines have emerged as a new pharmacophore with potential for the treatment of leishmaniasis. A library of imidazo-fused heterocycles was synthesized and screened against Leishmania amazonensis promastigotes and amastigotes. researchgate.net One imidazo-pyrimidine compound was found to be the most effective, with selective antileishmanial activity on amastigote forms, which is the stage of the parasite related to human disease. researchgate.net This compound exhibited an IC50 value of 6.63 μM against amastigotes, making it approximately two times more active than the reference drug miltefosine. researchgate.net Furthermore, this compound was found to be more than 10 times more destructive to the intracellular parasites than to the host cells. nih.gov

**Table 4: Antileishmanial Activity of an Imidazo[1,2-a]pyrimidine Derivative against *Leishmania amazonensis***

Form of Parasite IC50 (µM)
Promastigotes 8.41
Amastigotes 6.63

Anti-Inflammatory Modulations

The anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives has been demonstrated in preclinical models. A study involving a series of six imidazo[1,2-a]pyrimidine derivatives evaluated their effects on leukocyte functions in vitro and on the inflammatory response in a mouse air pouch model.

All six derivatives inhibited human neutrophil degranulation with IC50 values in the micromolar range. Three of the compounds also decreased superoxide (B77818) generation. In lipopolysaccharide (LPS)-stimulated macrophages, two of the derivatives inhibited nitrite (B80452) production with a moderate reduction in PGE2 generation. In the in vivo mouse air pouch model, these two compounds also inhibited leukocyte migration and LTB4 levels in the exudate. These findings suggest that imidazo[1,2-a]pyrimidines are a class of compounds with anti-inflammatory potential.

Table 5: Anti-Inflammatory Effects of Imidazo[1,2-a]pyrimidine Derivatives

Activity Observation
Human Neutrophil Degranulation All 6 derivatives showed inhibition (IC50 in µM range)
Superoxide Generation 3 out of 6 derivatives showed a decrease
Nitrite Production (LPS-stimulated macrophages) 2 out of 6 derivatives showed inhibition
Leukocyte Migration (in vivo) 2 out of 6 derivatives showed inhibition
LTB4 Levels (in vivo) 2 out of 6 derivatives showed inhibition

Cyclooxygenase (COX) Pathway Inhibition

Imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of the cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory effects of these compounds are largely attributed to their ability to block the production of prostaglandins.

A series of imidazo[1,2-a]pyrimidine derivatives with two aryl groups at adjacent positions were designed and synthesized to enhance their anti-inflammatory properties. These compounds exhibited anti-inflammatory activities with a degree of selectivity towards COX-2. dergipark.org.tr For instance, one derivative demonstrated a selective COX-2 inhibition with an IC50 value of 13 µmol/l, which was 13 times more potent than its inhibitory activity against COX-1 (IC50 = 170 µmol/l). researchgate.net

Further studies on novel imidazo[1,2-a]pyridine derivatives revealed their potential as selective COX-2 inhibitors. In one study, all synthesized derivatives showed selectivity for COX-2, with IC50 values in the highly potent range of 0.07-0.18 μM. researchgate.net The selectivity index (SI) for these compounds ranged from 57 to 217. researchgate.net Specifically, the compound 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine exhibited the highest COX-2 inhibitory selectivity and potency. researchgate.net

The development of pyrazolopyrimidine derivatives has also yielded compounds with significant COX-2 inhibitory activity. Two such derivatives, compounds 8 and 13, showed high potency against COX-2 with IC50 values of 5.68 ± 0.08 and 3.37 ± 0.07 μM, respectively, comparable to the control drug celecoxib (B62257) (IC50 = 3.60 ± 0.07 μM). nih.gov

Inhibitory Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives on COX Enzymes
Compound TypeTarget EnzymeIC50 ValueSelectivity Index (SI)Reference
Imidazo[1,2-a]pyrimidine derivativeCOX-213 µmol/l13 (COX-1/COX-2) researchgate.net
Imidazo[1,2-a]pyrimidine derivativeCOX-1170 µmol/l- researchgate.net
Imidazo[1,2-a]pyridine derivativesCOX-20.07-0.18 μM57-217 researchgate.net
Pyrazolopyrimidine derivative 8COX-25.68 ± 0.08 μM- nih.gov
Pyrazolopyrimidine derivative 13COX-23.37 ± 0.07 μM- nih.gov
Celecoxib (Reference)COX-23.60 ± 0.07 μM- nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses. A novel imidazo[1,2-a]pyridine derivative, designated as MIA, has been shown to exert anti-inflammatory effects by modulating this pathway. nih.govnih.gov Molecular docking studies indicated that MIA could dock into the NF-κB p50 subunit. nih.gov

In preclinical studies involving breast and ovarian cancer cell lines, MIA was found to suppress NF-κB activity. nih.gov This suppression is, at least in part, mediated by an increase in the expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.gov The anti-inflammatory effects of MIA were observed to be enhanced when co-administered with curcumin. nih.govnih.gov

Influence on Inflammatory Mediators

The anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives extend to their ability to modulate a variety of inflammatory mediators.

Prostaglandin E2 and Inducible Nitric Oxide Synthase: In lipopolysaccharide (LPS)-stimulated macrophages, certain imidazo[1,2-a]pyrimidine derivatives, namely IP-4 and IP-6, were found to inhibit the production of nitrite, an indicator of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS). researchgate.net These compounds also led to a moderate reduction in the generation of Prostaglandin E2 (PGE2). researchgate.net Furthermore, the novel imidazo[1,2-a]pyridine derivative MIA was shown to reduce the expression of both COX-2 and iNOS genes, leading to decreased NO production. nih.govnih.gov

Tumor Necrosis Factor-α, and Interleukins: Imidazo[1,2-a]pyridine derivatives have been demonstrated to inhibit the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). One study found that a methyl ester derivative of hexahydroimidazo[1,2-a]pyridine was the most potent, inhibiting TNF-α driven reporter gene expression in Jurkat T cells with an IC50 value of 3.6 µM and TNF-α production in U937 cells with an IC50 of 4.6 µM. nih.gov The novel derivative MIA also reduced the levels of inflammatory cytokines including TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in breast and ovarian cancer cell lines. nih.gov Highly active pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been shown to down-regulate the levels of TNF-α and IL-6. nih.gov

Leukotrienes: In a study on leukocyte function, two imidazo[1,2-a]pyrimidine derivatives, IP-4 and IP-6, when administered at 100 nmol/pouch, inhibited the levels of Leukotriene B4 (LTB4) in the exudate of a mouse air pouch model. researchgate.net

Anticancer Research Perspectives

The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives has also been explored in the context of cancer. These compounds have been shown to interfere with key signaling pathways involved in cancer progression and to induce cancer cell death.

Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is implicated in tumorigenesis. A review of the literature indicates that a series of imidazopyrimidines have been identified as inhibitors of this signaling pathway, highlighting a potential avenue for their application in cancer therapy. dergipark.org.tr

Kinase Inhibition

P38 MAP Kinase: A novel series of imidazopyrimidines have been discovered to be potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov This kinase is involved in the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Inhibition of p38 MAP kinase by these compounds leads to the suppression of TNF-α production in vivo. nih.gov Further structure-based design has led to the identification of imidazo[1,2-b]pyridazine (B131497) derivatives as potent inhibitors of p38 MAP kinase. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT): Currently, there is a lack of specific research directly linking 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine or its close derivatives to the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT).

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction in in vitro Cancer Models

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in inhibiting the proliferation of cancer cells and inducing apoptosis.

In a study on breast cancer cells, three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were evaluated. IP-5 and IP-6 showed strong cytotoxic effects against HCC1937 breast cancer cells with IC50 values of 45 µM and 47.7 µM, respectively, while IP-7 had a higher IC50 of 79.6 µM. nih.govresearchgate.net

The mechanism of action for these compounds involves the induction of cell cycle arrest and apoptosis. Western blot analysis of cells treated with IP-5 revealed increased levels of p53 and p21, which are key regulators of cell cycle arrest. nih.gov Furthermore, IP-5 was shown to induce the extrinsic apoptosis pathway, as evidenced by the increased activity of caspase 7 and caspase 8, and an increase in the level of PARP cleavage. nih.govresearchgate.net

Another study on a novel imidazo[1,2-a]pyridine derivative, MIA, in combination with curcumin, showed a reduction in the viability of breast and ovarian cancer cells. nih.gov This combination also led to an increase in the expression of the pro-apoptotic protein BAX and a suppression of the anti-apoptotic protein Bcl-2. nih.gov

Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives in vitro
CompoundCell LineActivityIC50 ValueMechanism of ActionReference
IP-5HCC1937 (Breast Cancer)Cytotoxicity45 µMInduction of cell cycle arrest (increased p53, p21), extrinsic apoptosis (increased caspase 7, 8, PARP cleavage) nih.govresearchgate.net
IP-6HCC1937 (Breast Cancer)Cytotoxicity47.7 µM- researchgate.net
IP-7HCC1937 (Breast Cancer)Cytotoxicity79.6 µM- researchgate.net
MIA (with Curcumin)MDA-MB-231 (Breast Cancer), SKOV3 (Ovarian Cancer)Reduced Cell Viability-Increased BAX expression, suppressed Bcl-2 expression nih.govnih.gov

Neuropharmacological Investigations

Derivatives of the imidazo[1,2-a]pyrimidine family have been the subject of extensive neuropharmacological research due to their ability to interact with crucial components of the central nervous system. These investigations have revealed mechanisms of action that include the modulation of major neurotransmitter receptors and the inhibition of key enzymes, highlighting their potential as probes for neurological pathways and as scaffolds for therapeutic development.

Imidazo[1,2-a]pyrimidine derivatives have been identified as potent ligands for the benzodiazepine (B76468) binding site of the GABAA receptor. researchgate.netresearchgate.net Research has focused on developing compounds with functional selectivity for specific α (alpha) subtypes of this receptor. Notably, structure-activity relationship (SAR) studies have successfully produced derivatives that show selectivity for the α2 and α3 subtypes over the α1 subtype. researchgate.netnih.govnih.gov This selectivity is a key objective in modern pharmacology, as it is hypothesized that compounds targeting α2/α3 subtypes may offer anxiolytic benefits with a reduced sedative and amnestic side-effect profile associated with α1 modulation. nih.gov

A series of high-affinity GABAA agonists based on the imidazo[1,2-a]pyrimidine scaffold have demonstrated good oral bioavailability and functional selectivity for GABAAα2 and -α3 subtypes. nih.gov For instance, certain 7-substituted imidazopyrimidine derivatives have been shown to be anxiolytic in animal models with minimal sedation observed. nih.gov This functional selectivity underscores the therapeutic potential of this chemical class for anxiety disorders. medchemexpress.com

Table 1: Functional Activity of Imidazo[1,2-a]pyrimidine Derivatives at GABAA Receptor Subtypes

CompoundModificationTarget Subtype(s)Observed Activity
Imidazo[1,2-a]pyrimidine CoreGeneral ScaffoldGABA(A)α2, GABA(A)α3Functionally selective agonists. researchgate.netnih.gov
7-trifluoromethylimidazopyrimidine (14g)Substitution at position 7GABA(A)α2, GABA(A)α3Anxiolytic in preclinical models with minimal sedation. nih.gov
7-propan-2-olimidazopyrimidine (14k)Substitution at position 7GABA(A)α2, GABA(A)α3Anxiolytic in preclinical models with minimal sedation. nih.gov

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of excitatory neurotransmission, is modulated by auxiliary proteins, most notably Transmembrane AMPAR Regulatory Proteins (TARPs). nih.gov Different TARPs have distinct expression patterns in the brain, making AMPAR/TARP complexes attractive targets for region-specific drug development. nih.govresearchgate.net TARP γ-8 is predominantly found in the forebrain and hippocampus, regions implicated in conditions like temporal lobe epilepsy. nih.govresearchgate.net

Recent research has led to the discovery of chemically diverse negative allosteric modulators (NAMs) that selectively target AMPARs associated with TARP γ-8. nih.gov While initial discoveries focused on other scaffolds, subsequent optimization efforts have identified that related heterocyclic systems, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines, can act as selective TARP γ-8 AMPAR negative modulators. ucl.ac.uk These findings highlight the potential of the broader imidazo-fused heterocyclic class in modulating this specific target. The mechanism of these modulators involves binding at the AMPAR-TARP interface, thereby inhibiting receptor function. nih.gov

Table 2: Activity of TARP γ-8 Selective AMPAR Modulators

Compound ClassTargetMechanism of ActionTherapeutic Potential
Imidazo[1,2-a]pyrazinesAMPAR-TARP γ-8 complexesNegative Allosteric Modulator (NAM). ucl.ac.ukEpilepsy. nih.gov
Pyrazolo[1,5-c]pyrimidinesAMPAR-TARP γ-8 complexesNegative Allosteric Modulator (NAM). ucl.ac.ukEpilepsy. nih.gov
JNJ-55511118AMPAR-TARP γ-8 complexesInhibits peak currents by decreasing single-channel conductance. ucl.ac.ukEpilepsy. ucl.ac.uk

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades the second messengers cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum. nih.govfrontiersin.orgnih.gov This localization makes it a key regulator of signaling pathways downstream of dopamine (B1211576) and glutamate (B1630785) receptors, and thus a significant target for treating neuropsychiatric and neurodegenerative disorders like schizophrenia and Huntington's disease. nih.govnih.gov

Inhibitors of PDE10A have been developed from various chemical scaffolds. Notably, the imidazo[1,2-a]pyrimidine core has proven to be a viable framework for potent and selective PDE10A inhibitors. For example, the compound CPL500036, which features a 2-phenylimidazo[1,2-a]pyrimidine (B97590) structure, is a novel and potent PDE10A inhibitor. frontiersin.org The inhibition of PDE10A is hypothesized to rebalance (B12800153) striatal signaling, which is dysregulated in certain pathological states. nih.govmdpi.com

Table 3: Imidazo-Fused Derivatives as PDE10A Inhibitors

CompoundCore StructureActivitySignificance
CPL5000362-phenylimidazo[1,2-a]pyrimidinePotent and selective PDE10A inhibitor. frontiersin.orgDemonstrates the utility of the scaffold for targeting PDE10A.
Ketobenzimidazole 1KetobenzimidazoleIC50 = 4.5 nM. nih.govEarly lead compound in the discovery of novel PDE10A inhibitors. nih.gov
Imidazo[4,5-b]pyridinesImidazo[4,5-b]pyridineIC50 values from 0.8 to 6.7 nM for various derivatives. nih.govStructurally novel class of potent PDE10A inhibitors. nih.gov

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov By preventing the breakdown of the neurotransmitter acetylcholine, these agents help to sustain synaptic transmission. nih.gov The search for new AChE inhibitors with improved properties has led to the exploration of various heterocyclic compounds.

While direct studies on this compound as an AChE inhibitor are not prominent, related imidazo-fused structures have demonstrated significant potential. For instance, derivatives of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyrazine (B1224502) have been reported as potent AChE inhibitors. nih.govresearchgate.net Some of these compounds exhibit inhibitory activity in the nanomolar range, comparable to or better than existing drugs. nih.govresearchgate.net Molecular docking studies suggest these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, a characteristic of dual-binding site inhibitors. nih.govresearchgate.net

Table 4: AChE Inhibitory Activity of Related Imidazo-Fused Heterocycles

Compound ClassExample Compound(s)AChE IC50Reference
Imidazo[1,2-b]pyridazine5c and 5h40–50 nM nih.gov
Imidazo[1,2-a]pyrazineUnnamed derivative0.55 μM researchgate.net
2-(2-oxoethyl)pyrimidine-5-carboxamide10q0.88 μM nih.gov

Huntington's disease (HD) is a neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. nih.govnih.govmdpi.com There is a critical need for biomarkers to track disease progression, even in pre-symptomatic stages. nih.gov Positron Emission Tomography (PET) is a molecular imaging technique that uses radioactive tracers to visualize and quantify specific biological targets in the brain. nih.gov

Given that PDE10A is highly expressed in the striatal neurons that degenerate in HD, and its expression levels change very early in the disease course, it has emerged as a promising biomarker target. nih.gov Consequently, potent and selective PDE10A inhibitors, such as those based on the imidazo[1,2-a]pyrimidine scaffold, are valuable candidates for development into PET tracers. By labeling such a molecule with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18), it becomes possible to non-invasively map the density and distribution of PDE10A in the brains of HD patients, providing a tool to monitor disease progression and the efficacy of potential therapies. nih.gov

Other Biological Modulations

Beyond their neuropharmacological profile, compounds containing the imidazo[1,2-a]pyrimidine core have been investigated for a wide spectrum of other biological activities. Preclinical studies have reported that various derivatives possess anti-inflammatory, anti-viral, anti-fungal, and anti-microbial properties. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This versatility suggests that the scaffold can interact with a diverse range of biological targets, making it a continuing focus of interest in the development of new bioactive compounds. nih.govnih.gov

Antioxidant Mechanisms (e.g., Radical Scavenging Activity)

The antioxidant potential of imidazo[1,2-a]pyrimidine derivatives is an area of active research. While specific studies on the radical scavenging activity of this compound are not extensively detailed in publicly available literature, the general class of imidazo[1,2-a]pyridines and pyrimidines has demonstrated notable antioxidant capabilities. For instance, certain hybrid molecules of imidazo[1,2-a]pyridine have been evaluated for their ability to scavenge free radicals, showing a dose-dependent increase in antioxidant activity. chemmethod.com In one study, a particular derivative, HB7, exhibited significant inhibition of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical at various concentrations. chemmethod.com This suggests that the fused heterocyclic ring system may play a crucial role in stabilizing radicals. The proposed mechanisms often involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species.

Table 1: Radical Scavenging Activity of a Representative Imidazo[1,2-a]pyridine Derivative (HB7)

Concentration (µg/mL)Inhibition (%)
2579
5081
10083
Data adapted from a study on novel Imidazo[1,2-a]Pyridine Hybrids. chemmethod.com

Calcium Channel Modulator Activities

The modulation of calcium channels is a critical mechanism for many therapeutic agents. Research into bicyclic dihydropyrimidines, including imidazo[1,5-a]pyrimidine (B3256623) and benzo chemmethod.comnih.govimidazo-[1,2-a]pyrimidine derivatives, has revealed their potential as calcium antagonists. nih.gov These compounds have been tested for their vasorelaxant activity, which is often linked to the blockade of calcium channels. nih.gov The structural features of these molecules are thought to mimic those of established 1,4-dihydropyridine (B1200194) calcium channel blockers. nih.gov While direct evidence for this compound as a calcium channel modulator is not specified, the broader family of related pyrimidine derivatives has shown promise in this area. mdpi.com

Protein Prenylation Pathway Disruption (e.g., Rab proteins)

The protein prenylation pathway is essential for the function of many small GTPases, including Rab proteins, which are key regulators of intracellular vesicle transport. Disruption of this pathway is a target for various therapeutic interventions. While direct studies on the effect of this compound on this pathway are not available, the general class of imidazo[1,2-a]pyridines has been investigated for a wide range of biological activities. Chemical-genetic profiling of some imidazo[1,2-a]pyridines and -pyrimidines has revealed that they can target essential and conserved cellular processes. nih.gov For example, specific derivatives have been shown to disrupt mitochondrial functions or act as DNA poisons, indicating that subtle structural changes can dramatically alter their intracellular targets and mechanisms of action. nih.gov This suggests that while not directly demonstrated for this compound, the potential for interaction with fundamental cellular pathways like protein prenylation exists within this class of compounds.

Derivatization Strategies and Structure Activity Relationship Sar Exploration

Systematic Modification of the Hydroxyethyl (B10761427) Moiety and its Impact on Biological Activity

The 2-hydroxyethyl side chain presents a versatile handle for a variety of chemical transformations, allowing for a detailed investigation of how changes in this region affect biological outcomes. Key modifications often focus on the terminal hydroxyl group, its bioisosteric replacement, and alterations to the ethyl linker.

Etherification and Esterification: Conversion of the terminal hydroxyl group into ethers and esters is a common initial strategy to modulate lipophilicity and hydrogen bonding capacity. For instance, the synthesis of a series of alkoxyethyl derivatives can provide insights into the optimal size and nature of the substituent at this position. While specific data on 2-(2-alkoxyethyl)imidazo[1,2-a]pyrimidines is limited in publicly available literature, general medicinal chemistry principles suggest that small, linear alkyl ethers may enhance cell permeability.

Bioisosteric Replacement: The replacement of the hydroxyl group with other functional groups of similar size and electronic properties, known as bioisosteric replacement, is a powerful tool in drug design. Common bioisosteres for a hydroxyl group include amines, thiols, and fluoro groups. The introduction of a primary or secondary amine to form 2-(2-aminoethyl)imidazo[1,2-a]pyrimidine derivatives, for example, can introduce a basic center, which may lead to new interactions with biological targets and alter the pharmacokinetic profile of the parent compound.

A hypothetical exploration of these modifications and their potential impact on a generic biological activity is presented in Table 1.

Modification of Hydroxyethyl MoietyRationalePredicted Impact on Biological Activity
Etherification (e.g., -OCH3, -OCH2CH3)Increase lipophilicity, remove hydrogen bond donor capability.May enhance cell membrane permeability, potentially increasing intracellular target engagement.
Esterification (e.g., -OC(O)CH3)Introduce a potential prodrug moiety, alter solubility.Could improve oral bioavailability with the ester being cleaved in vivo to release the active hydroxyl compound.
Replacement with Amine (-NH2, -NHCH3)Introduce a basic center, alter hydrogen bonding properties.May form new salt bridge interactions with the target protein, potentially leading to increased potency.
Replacement with Thiol (-SH)Introduce a potential metal-binding group or a site for disulfide bond formation.Could lead to a different mechanism of action or improved binding to specific metalloenzymes.
Chain Extension/ContractionAlter the distance and flexibility of the terminal functional group relative to the core.Optimal chain length is often crucial for precise positioning within a binding pocket.

Substituent Effects at Different Positions of the Imidazo[1,2-a]pyrimidine (B1208166) Core

For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the electron density of the heterocyclic system, thereby affecting its interaction with biological targets. Similarly, the size and shape of the substituents can influence the binding affinity and selectivity by either fitting into specific pockets of the target protein or causing steric hindrance.

Table 2 provides a summary of potential substituent effects at various positions of the core, based on general SAR principles observed for the broader class of imidazo[1,2-a]pyrimidine derivatives.

Position on CoreType of SubstituentPotential Impact on Biological Activity
C5Small alkyl or aryl groupsCan influence binding affinity and selectivity by interacting with specific hydrophobic pockets in the target.
C6Halogens (F, Cl, Br)May enhance binding through halogen bonding and can improve metabolic stability.
C7Electron-donating groups (e.g., -OCH3)Can modulate the electronic properties of the ring system and potentially improve pharmacokinetic properties.
C7Bulky aromatic groupsMay provide additional binding interactions, such as pi-stacking, leading to increased potency.

Design and Synthesis of Compound Libraries for Targeted Biological Screening

The systematic exploration of SAR is greatly facilitated by the design and synthesis of compound libraries. For the 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine scaffold, a combinatorial approach can be employed to generate a diverse set of analogs for high-throughput screening.

A typical library design would involve a multi-pronged approach:

Side Chain Diversity: A collection of derivatives with various modifications to the hydroxyethyl group, as discussed in section 7.1.

Core Substitution: A matrix of compounds where different substituents are introduced at positions C5, C6, and C7 of the imidazo[1,2-a]pyrimidine ring.

Combined Variation: A library that combines both side chain and core modifications to explore the synergistic effects of these changes.

The synthesis of such libraries often relies on robust and efficient chemical reactions that can be performed in parallel. For example, the core imidazo[1,2-a]pyrimidine can be synthesized through the condensation of a 2-aminopyrimidine (B69317) with a suitable three-carbon synthon. Subsequent derivatization of the hydroxyethyl group and functionalization of the core can then be carried out to build the library.

The screening of these libraries against specific biological targets, such as protein kinases, enzymes, or receptors, allows for the rapid identification of "hit" compounds. The SAR data generated from these screens are then used to guide the design of the next generation of more potent and selective compounds.

Future Directions and Emerging Research Avenues for 2 2 Hydroxyethyl Imidazo 1,2 a Pyrimidine Research

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives has traditionally been achieved through methods like the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. beilstein-journals.org However, future research will likely focus on the development of more sustainable and efficient synthetic strategies for 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine and its analogues.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a more atom-economical and environmentally friendly approach. rsc.org Future efforts could be directed towards designing a one-pot synthesis of this compound, which would streamline the production process and reduce waste.

Green Catalysis: The use of environmentally benign catalysts, such as gold nanoparticles or alumina (B75360) (Al2O3), is a growing trend in organic synthesis. mdpi.commdpi.com Research into the application of these catalysts for the synthesis of the target compound could lead to milder reaction conditions and higher yields. mdpi.com

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various imidazo[1,2-a]pyrimidine derivatives. researchgate.netmdpi.com The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale production for further preclinical and potentially clinical studies.

Synthetic ApproachPotential Advantages for this compound Synthesis
Multicomponent ReactionsIncreased efficiency, reduced waste, simplified purification
Green CatalysisMilder reaction conditions, higher yields, reduced environmental impact
Microwave-Assisted SynthesisFaster reaction times, improved energy efficiency
Flow ChemistryEnhanced safety, scalability, and consistent product quality

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and prediction of the properties of new chemical entities. For this compound, these computational tools can be leveraged in several ways:

De Novo Design: AI algorithms can generate novel derivatives of this compound with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and enhanced biological activity.

Predictive Modeling: Machine learning models can be trained on existing data for imidazo[1,2-a]pyrimidine compounds to predict the biological activity, toxicity, and pharmacokinetic profiles of new derivatives. This can help to prioritize the synthesis of the most promising candidates. mdpi.com

Target Identification: AI can be used to analyze large biological datasets to identify potential new biological targets for this compound and its analogues.

Molecular Docking and Dynamics Simulations: Computational techniques such as molecular docking and Density Functional Theory (DFT) calculations are already being used to study the interactions of imidazo[1,2-a]pyrimidine derivatives with their biological targets. nih.govbeilstein-journals.orgnih.gov The integration of AI with these methods can enhance their predictive accuracy and provide deeper insights into the mechanism of action. nih.gov

Discovery of Novel Biological Targets and Underexplored Mechanistic Pathways

The imidazo[1,2-a]pyrimidine scaffold is known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net This suggests that this compound may also interact with a variety of biological targets.

Future research in this area should focus on:

High-Throughput Screening: Screening this compound against large panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, could lead to the identification of novel therapeutic applications.

Chemical Proteomics: This approach can be used to identify the direct cellular targets of the compound, providing valuable information about its mechanism of action.

Phenotypic Screening: Screening the compound in various disease-relevant cellular models can uncover unexpected therapeutic activities and provide clues about its biological targets.

Exploration of Underexplored Pathways: The structural similarity of imidazo[1,2-a]pyrimidines to purines suggests that they may interfere with nucleic acid metabolism or other purine-dependent signaling pathways. mdpi.com Investigating these possibilities could reveal novel mechanisms of action. For instance, derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been investigated as potent antimycobacterial agents. bio-conferences.org

Potential Biological ActivityKnown for Imidazo[1,2-a]pyrimidine ScaffoldPotential for this compound
AnticancerYes nih.govresearchgate.netHigh
AntimicrobialYes nih.govresearchgate.netmdpi.comHigh
AntiviralYes nih.govHigh
Anti-inflammatoryYes nih.govHigh
AntileishmanialYes acs.orgModerate
AntifungalYes beilstein-journals.orgHigh

Advancement of Preclinical in vitro and in vivo Model Systems for Deeper Mechanistic Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound, it is crucial to utilize advanced preclinical models.

Future research should involve:

3D Cell Cultures: Three-dimensional cell culture models, such as spheroids and organoids, more accurately mimic the in vivo environment compared to traditional 2D cell cultures. Evaluating the compound in these models can provide more relevant data on its efficacy and toxicity.

Patient-Derived Xenografts (PDXs): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.

Humanized Mouse Models: These are mice engrafted with human cells or tissues, which can be particularly useful for studying the effects of the compound on the human immune system or other human-specific biological processes.

Zebrafish Models: Zebrafish are a powerful in vivo model for high-throughput screening and for studying developmental toxicity and other biological processes.

By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective treatments for a range of diseases.

Q & A

Q. What are the established synthetic routes for 2-(2-hydroxyethyl)imidazo[1,2-a]pyrimidine, and how do reaction conditions influence product purity?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, Kochergin et al. developed two routes using 2-aminopyrimidine: one involves ethylene halohydrin (bromo or chloro) followed by thionyl chloride, while the other uses 1,2-dibromoethane with subsequent NaOH and HBr treatment . Reaction conditions, such as solvent polarity and catalyst choice (e.g., dimethylformamide in Biginelli synthesis), critically affect purity and yield. Side reactions, such as incomplete cyclization, can occur under suboptimal temperatures or stoichiometric imbalances .

Q. What advanced spectroscopic techniques are required for unambiguous structural confirmation of imidazo[1,2-a]pyrimidine derivatives?

Comprehensive characterization requires multi-nuclear NMR (¹H, ¹³C, and 2D methods like COSY/HSQC), high-resolution mass spectrometry (HRMS), and FT-IR to confirm functional groups. For example, Shah et al. validated imidazo[1,2-a]pyrimidine derivatives using ¹H NMR coupling patterns to distinguish between regioisomers, while HRMS confirmed molecular ions within 3 ppm accuracy . X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. How can researchers optimize the yield of imidazo[1,2-a]pyrimidine derivatives through catalyst selection and solvent systems?

Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from hours to minutes. For instance, Portilla et al. achieved 85–92% yields using Pd-catalyzed C–C cross-coupling under microwave irradiation, compared to 60–70% yields with conventional heating . Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acid catalysts (e.g., polyphosphoric acid) facilitate cyclization in stepwise syntheses .

Advanced Research Questions

Q. How do structural modifications at specific positions of the imidazo[1,2-a]pyrimidine core affect biological activity?

Substituents at the 2- and 3-positions significantly modulate bioactivity. Zhou et al. found that 2-aryl groups enhance anti-inflammatory activity by stabilizing hydrophobic interactions with COX-2, while 3-cyano derivatives exhibit improved kinase inhibition (e.g., Aurora-A kinase IC₅₀ < 50 nM) . Introducing a hydroxyethyl group at position 2 (as in 2-(2-hydroxyethyl) derivatives) improves aqueous solubility, critical for in vivo efficacy .

Q. What computational approaches are effective in predicting the binding modes of imidazo[1,2-a]pyrimidine derivatives with biological targets?

Molecular docking (AutoDock Vina, Glide) combined with MD simulations (AMBER, GROMACS) can predict binding affinities. For example, Cosimelli et al. used docking to identify key hydrogen bonds between imidazo[1,2-a]pyrimidines and β-catenin, validated by mutagenesis studies . QSAR models incorporating Hammett constants and logP values further optimize substituent selection for target engagement .

Q. How should researchers address contradictions in biological activity data across different cell-based assays?

Discrepancies often arise from variations in cell lines, assay conditions, or metabolite interference. Aeluri et al. resolved conflicting antiproliferative data by standardizing assays using ATP quantification (CellTiter-Glo) across multiple cell lines (e.g., MCF-7 vs. HepG2) and correlating results with CYP450 metabolic stability profiles . Normalizing data to positive controls (e.g., doxorubicin) and validating via orthogonal methods (e.g., flow cytometry) improves reliability .

Q. What strategies exist for improving the pharmacokinetic profile of imidazo[1,2-a]pyrimidine-based drug candidates?

ADMET optimization includes prodrug strategies (e.g., esterification of hydroxyethyl groups) to enhance bioavailability. Lima et al. demonstrated that fluorescent imidazo[1,2-a]pyrimidines with PEGylated side chains exhibit prolonged circulation half-lives (>6 hours in murine models) . Additionally, halogenation (e.g., 6-bromo substitution) reduces hepatic clearance by inhibiting CYP3A4 metabolism .

Q. What are the common pitfalls in interpreting X-ray crystallography data for imidazo[1,2-a]pyrimidine complexes?

False positives can arise from crystal packing effects or solvent inclusion. Dylong et al. emphasized refining disorder models and validating hydrogen bonding networks using Hirshfeld surface analysis. For example, a reported π-π stacking interaction in imidazo[1,2-a]pyrimidin-2-yl-acetic acid was later attributed to solvent-mediated contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
Reactant of Route 2
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.